algestone acetophenide mechanism of action
algestone acetophenide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Algestone Acetophenide
Abstract
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a potent, long-acting synthetic progestin primarily utilized in combination with an estrogen for once-a-month injectable contraception.[1][2] Its mechanism of action is centered on its high affinity and agonist activity at the progesterone receptor (PR), leading to profound effects on the female reproductive system.[3] This guide provides a comprehensive technical overview of DHPA's molecular interactions, the resultant physiological changes that culminate in its contraceptive effect, and its broader pharmacological profile. We will dissect the signaling pathways, from receptor binding to the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, and detail the standard experimental methodologies used to characterize such a compound. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific progestin's function.
Introduction: A Long-Acting Progestogen
Algestone acetophenide (DHPA) is a synthetic pregnane steroid derived from 17α-hydroxyprogesterone.[2] Chemically, it is 16α,17α-dihydroxyprogesterone acetophenide.[2] Developed in the mid-20th century, its primary clinical application has been as a long-acting injectable contraceptive, commonly formulated with an estrogen ester like estradiol enantate.[1][4] The compound's structure and formulation in an oil depot allow for slow release and a prolonged elimination half-life of approximately 24 days, making it suitable for monthly administration.[2] The core of its efficacy lies in its function as a potent progestogen, with an estimated potency in animal models of 2 to 5 times that of endogenous progesterone.[2]
Core Mechanism: Progesterone Receptor Agonism
The biological effects of DHPA are mediated almost exclusively through its interaction with the progesterone receptor (PR). It is considered a pure progestogen, reportedly lacking significant androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activities at therapeutic doses.[2]
The Progesterone Receptor (PR)
The PR is a nuclear hormone receptor that functions as a ligand-activated transcription factor. It exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different transcriptional activities. Upon binding a progestin like DHPA, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.
Intracellular Signaling Cascade
Once in the nucleus, the DHPA-PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of a complex of co-activators or co-repressors, ultimately leading to the modulation (activation or repression) of gene transcription. This genomic action is the foundation of DHPA's physiological effects.
Caption: Intracellular signaling pathway of Algestone Acetophenide (DHPA).
Physiological Effect: Contraceptive Action
The primary clinical use of DHPA is contraception, achieved through a multi-faceted suppression of the female reproductive cycle.
Inhibition of Ovulation via HPO Axis Suppression
The central mechanism of contraceptive action for progestins like DHPA is the inhibition of ovulation. This is achieved by disrupting the finely tuned hormonal cascade of the Hypothalamic-Pituitary-Ovarian (HPO) axis.
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Hypothalamic Action: DHPA acts at the hypothalamus to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[1][5] It specifically blunts the positive feedback effect of estradiol on GnRH neurons, which is required to generate the pre-ovulatory surge.[4]
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Pituitary Action: The reduced GnRH stimulation, combined with a direct inhibitory effect at the pituitary, leads to the suppression of the mid-cycle surge of Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH).[1][[“]] Without the LH surge, the final maturation of the ovarian follicle and the subsequent release of an oocyte (ovulation) do not occur.
Caption: Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) axis by DHPA.
Peripheral Contraceptive Effects
In addition to inhibiting ovulation, DHPA exerts other effects that contribute to its contraceptive efficacy:
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Cervical Mucus: It causes the cervical mucus to become thick, viscous, and scant, creating a barrier that is hostile to sperm penetration.
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Endometrium: DHPA transforms the endometrium from a proliferative to a secretory state, which can lead to glandular atrophy over time. This makes the uterine lining unreceptive to the implantation of a blastocyst, should ovulation and fertilization somehow occur.[3]
Secondary and Off-Target Activities
While primarily a progestogen, DHPA has other reported activities.
Anti-inflammatory Properties
Algestone acetophenide has been noted to possess anti-inflammatory effects and has been used topically for conditions like acne.[7][8][9] The precise mechanism for this action is not well-elucidated. While some progestins exert anti-inflammatory effects through cross-reactivity with the glucocorticoid receptor (GR), DHPA is reported to be devoid of significant glucocorticoid activity.[2][10] This suggests its anti-inflammatory properties may be mediated through alternative pathways, a potential area for further research.
Steroid Receptor Binding Profile
A key feature of DHPA is its high specificity for the progesterone receptor. The following table summarizes its qualitative binding profile based on available literature. Unlike many other progestins, it demonstrates a clean profile with minimal off-target hormonal activity.
| Receptor | Binding Affinity | Resultant Activity | Reference |
| Progesterone (PR) | High | Potent Agonist | [3] |
| Glucocorticoid (GR) | Negligible | No significant activity | [2] |
| Androgen (AR) | Negligible | No significant androgenic or anti-androgenic activity | [2] |
| Estrogen (ER) | Negligible | No significant estrogenic or anti-estrogenic activity | [2] |
| Mineralocorticoid (MR) | Negligible | No significant antimineralocorticoid activity | [2] |
Experimental Methodologies for Characterization
The characterization of a synthetic progestin like DHPA relies on a suite of standardized in vitro and in vivo assays.
In Vitro Assay: Competitive Radioligand Binding
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[11]
Objective: To quantify the affinity of Algestone Acetophenide for the human Progesterone Receptor.
Methodology:
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Receptor Preparation: Prepare a membrane fraction or cell lysate from a source rich in progesterone receptors (e.g., T47D breast cancer cells, or recombinant cells overexpressing human PR).[12]
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Reaction Setup: In a 96-well plate, incubate the receptor preparation with a fixed, low concentration of a high-affinity radiolabeled progestin (e.g., [3H]-R5020).[13]
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Competition: To parallel wells, add increasing concentrations of unlabeled Algestone Acetophenide (the competitor).
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Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[12]
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Separation: Separate receptor-bound from free radioligand via rapid vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter.[11]
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Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of radioligand binding against the log concentration of DHPA. This will generate a sigmoidal competition curve. The concentration of DHPA that displaces 50% of the radioligand is the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[12]
In Vitro Assay: Reporter Gene Transactivation
This functional assay measures the ability of a compound to act as a receptor agonist or antagonist.[14]
Objective: To determine if Algestone Acetophenide acts as a functional agonist at the human Progesterone Receptor.
Methodology:
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Cell Culture: Culture a suitable human cell line (e.g., HEK293, T47D) in 96-well plates.[15][16]
-
Transfection: Co-transfect the cells with two plasmids:
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An expression vector containing the full-length human Progesterone Receptor cDNA.
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A reporter vector containing a luciferase gene downstream of a promoter with multiple Progesterone Response Elements (PREs).[16]
-
-
Treatment: After allowing for protein expression (e.g., 24 hours), treat the cells with increasing concentrations of Algestone Acetophenide. Include a vehicle control (negative) and a known PR agonist like progesterone or R5020 (positive control).
-
Incubation: Incubate for 18-24 hours to allow for receptor activation, nuclear translocation, and reporter gene expression.[14]
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
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Luminescence Reading: Add a luciferase substrate to the lysate. The enzyme will catalyze a light-emitting reaction.[17]
-
Quantification: Measure the light intensity (luminescence) using a luminometer.
-
Data Analysis: Plot the luminescence (in Relative Light Units, RLU) against the log concentration of DHPA. A dose-dependent increase in luminescence indicates agonist activity. Calculate the EC50 value, which is the concentration that produces 50% of the maximal response.
In Vivo Model: Ovulation Inhibition in Rats
This assay assesses the ultimate physiological outcome of a progestin: the prevention of ovulation.[18]
Objective: To confirm the ovulation-inhibiting activity of Algestone Acetophenide in a rodent model.
Methodology:
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Animal Model: Use immature female rats (e.g., 22-25 days old).
-
Follicular Stimulation: Administer a subcutaneous injection of equine chorionic gonadotropin (eCG) to stimulate a cohort of ovarian follicles to grow and mature.[19]
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Progestin Administration: At a specified time after eCG (e.g., 24 hours), administer the test compound, Algestone Acetophenide, via subcutaneous or intramuscular injection. A control group receives the vehicle only.
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Ovulation Induction: Approximately 48-52 hours after the eCG injection, administer an ovulatory stimulus, typically human chorionic gonadotropin (hCG), which mimics the natural LH surge.
-
Oocyte Collection: About 20-24 hours after hCG administration, sacrifice the animals. The oviducts are dissected out and flushed with saline under a microscope.
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Endpoint Measurement: Count the number of oocytes present in the oviductal flushings for each animal.
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Data Analysis: Compare the mean number of oocytes ovulated in the DHPA-treated group versus the vehicle-treated control group. A statistically significant reduction in the number of oocytes indicates effective inhibition of ovulation.
Conclusion
The mechanism of action of algestone acetophenide is a clear and potent example of targeted progestogenic activity. By acting as a specific and high-affinity agonist for the progesterone receptor, it initiates a cascade of genomic events that profoundly alter the reproductive endocrine system. Its primary contraceptive efficacy is derived from a robust suppression of the hypothalamic-pituitary-ovarian axis, leading to the inhibition of the ovulatory LH surge. This central action is complemented by peripheral effects on the cervical mucus and endometrium. Its "pure" progestogenic profile, with minimal off-target steroid receptor activity, underscores its targeted design. The experimental methodologies detailed herein represent the standard framework through which such compounds are validated, from molecular affinity to whole-organism physiological response.
References
-
Progestin vs. Gonadotropin-Releasing Hormone Antagonist for the Prevention of Premature Luteinizing Hormone Surges in Poor Responders Undergoing in vitro Fertilization Treatment: A Randomized Controlled Trial. (2019). PMC. Available at: [Link]
-
Progesterone Blocks the Estradiol-Stimulated Luteinizing Hormone Surge by Disrupting Activation in Response to a Stimulatory Estradiol Signal in the Ewe. (2002). Biology of Reproduction. Available at: [Link]
-
Progesterone Treatment That either Blocks or Augments the Estradiol-Induced Gonadotropin-Releasing Hormone Surge Is Associated with Different Patterns of Hypothalamic Neural Activation. (2001). Karger Publishers. Available at: [Link]
-
Neuroendocrine mechanisms underlying the effects of progesterone on the oestradiol-induced GnRH/LH surge. ResearchGate. Available at: [Link]
-
Algestone acetophenide. Wikidata. Available at: [Link]
-
Progesterone suppresses basal and GnRH-induced LH gene expression in immortalized gonadotrope cells. ResearchGate. Available at: [Link]
-
Algestone Acetophenide. National Center for Biotechnology Information. Available at: [Link]
-
Radioligand binding assay of progesterone receptors in the primate corpus luteum after in vivo treatment with the 3 beta-hydroxysteroid dehydrogenase inhibitor, trilostane. PubMed. Available at: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
Acetophenide, Dihydroxyprogesterone. Drug Information Portal. Available at: [Link]
-
Evaluation of ligand affinity with progesterone receptors in fish: insights from homogeneous assays using graphene quantum dots. Zenodo. Available at: [Link]
-
Algestone acetophenide. Wikipedia. Available at: [Link]
-
Time-dependent ovulation inhibition of a selective progesterone-receptor antagonist (Org 31710) and effects on ovulatory mediators in the in vitro perfused rat ovary. PubMed. Available at: [Link]
-
Human Progesterone Receptor. Indigo Biosciences. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC. Available at: [Link]
-
Progesterone Receptor Competitor Assay Kit, Red. Creative BioMart. Available at: [Link]
-
algestone acetophenide. Drug Central. Available at: [Link]
-
BindingDB Search Results. BindingDB. Available at: [Link]
-
Can progesterone inhibit ovulation by acting directly on the hypothalamic-pituitary axis?. Consensus. Available at: [Link]
-
PRE promoter activity analysis by Dual luciferase assay. ResearchGate. Available at: [Link]
-
Sequential inhibition of sexual receptivity by progesterone is prevented by a protein synthesis inhibitor and is not causally related to decreased levels of hypothalamic progestin receptors in the female rat. PMC. Available at: [Link]
-
Dual Luciferase Reporter Assay Protocol. Assay Genie. Available at: [Link]
-
Rodent Models of Non-classical Progesterone Action Regulating Ovulation. Frontiers in Endocrinology. Available at: [Link]
-
A molecular toolbox to study progesterone receptor signaling. PMC. Available at: [Link]
-
Adjusting fertility drug timing boosts ovulation success in rat models. News-Medical.Net. Available at: [Link]
-
Binding of steroids to the progestin and glucocorticoid receptors analyzed by correspondence analysis. PubMed. Available at: [Link]
-
Interaction of Glucocorticoid Receptor (GR) with Estrogen Receptor (ER) α and Activator Protein 1 (AP1) in Dexamethasone-mediated Interference of ERα Activity. PMC. Available at: [Link]
-
Soft glucocorticoid design: Structural elements and physicochemical parameters determining receptor-binding affinity. ResearchGate. Available at: [Link]
-
Binding of Androgen- and Estrogen-Like Flavonoids to Their Cognate (Non)Nuclear Receptors: A Comparison by Computational Prediction. MDPI. Available at: [Link]
-
Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE. Available at: [Link]
Sources
- 1. Progestin vs. Gonadotropin-Releasing Hormone Antagonist for the Prevention of Premature Luteinizing Hormone Surges in Poor Responders Undergoing in vitro Fertilization Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Algestone acetophenide - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Algestone Acetophenide - MeSH - NCBI [ncbi.nlm.nih.gov]
- 8. Acetophenide, Dihydroxyprogesterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. algestone acetophenide [drugcentral.org]
- 10. Binding of steroids to the progestin and glucocorticoid receptors analyzed by correspondence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding assay of progesterone receptors in the primate corpus luteum after in vivo treatment with the 3 beta-hydroxysteroid dehydrogenase inhibitor, trilostane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Time-dependent ovulation inhibition of a selective progesterone-receptor antagonist (Org 31710) and effects on ovulatory mediators in the in vitro perfused rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
